molecular formula C17H26BNO3 B597539 N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-84-8

N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B597539
CAS No.: 1256359-84-8
M. Wt: 303.209
InChI Key: SMRWWMDPBDQQFN-UHFFFAOYSA-N
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Description

N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel Autotaxin (ATX) inhibitors . Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling mediator implicated in multiple disease pathways, including cancer and fibrosis . Research efforts have focused on designing inhibitors that target the tripartite active site of ATX. This compound serves as a crucial building block in the synthesis of advanced inhibitor analogs that utilize a potent "three-point lock" binding mode, occupying the active site, a hydrophobic pocket, and a tunnel within the enzyme simultaneously . Inhibitors derived from this structural motif have demonstrated markedly increased inhibitory activity in vitro and represent a promising strategy for probing the ATX/LPA signaling axis in preclinical research .

Properties

IUPAC Name

N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-6-11-19-15(20)12-13-7-9-14(10-8-13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRWWMDPBDQQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682281
Record name N-Propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-84-8
Record name Benzeneacetamide, N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the dioxaborolane ring: This step involves the reaction of pinacol with boronic acid derivatives under anhydrous conditions to form the dioxaborolane ring.

    Attachment of the phenyl group: The phenyl group is introduced through a palladium-catalyzed Suzuki coupling reaction between the dioxaborolane and a phenyl halide.

    Acetamide formation: The final step involves the reaction of the phenyl-dioxaborolane intermediate with propylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki coupling reactions.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials and polymers due to its unique boron-containing structure.

Mechanism of Action

The mechanism of action of N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different chemical environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic yields, physical properties, and applications, based on evidence from peer-reviewed studies and chemical databases:

Compound Name Substituent(s) Molecular Formula Yield (%) Melting Point (°C) Key Features References
N-Propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (Target Compound) Propyl (N-attached), pinacol boronate (para) C17H26BNO3 - - Discontinued commercially; potential use in cross-coupling reactions.
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide None (parent structure) C14H20BNO3 93 - High-yield para-borylation product; synthesized via Ir-catalyzed C-H activation in THF.
N-Cyclohexyl-2-{N-[4-fluoro-3-(pinacol boronate)benzyl]acetamido}-2-phenylacetamide Cyclohexyl, fluorophenyl, pinacol boronate (meta) C30H40BFN2O4 74 110 Fluorine substituent enhances metabolic stability; characterized by NMR and HRMS.
N-Benzyl-2-(4-(pinacol boronate)phenyl)-2-(2-oxoazetidin-1-yl)acetamide Benzyl, oxoazetidinyl, pinacol boronate (para) C27H30BN2O3 86 198–200 High melting point; synthesized via Ugi reaction; potential for X-ray crystallography.
N-Isopropyl-2-(4-(pinacol boronate)phenyl)acetamide Isopropyl (N-attached), pinacol boronate (para) C17H26BNO3 - - 98% purity; commercial availability in 250 mg–1 g quantities.
N-(4-(tert-Butyl)phenyl)-2-(4-(pinacol boronate)phenyl)acetamide tert-Butylphenyl, pinacol boronate (para) C23H31BNO3 43 - Low yield due to steric hindrance; converted to boronic acid for biological studies.
2-([1,1'-Biphenyl]-4-yl)-N-(4-(pinacol boronate)phenyl)acetamide Biphenyl, pinacol boronate (para) C26H26BNO3 - - Designed as a tubulin inhibitor; evaluated for anticancer activity.
N-Methyl-N-[4-(pinacol boronate)phenyl]acetamide Methyl (N-attached), pinacol boronate (para) C15H22BNO3 - - Methyl group reduces steric bulk; used in Suzuki-Miyaura coupling optimization.

Key Comparative Insights:

Synthetic Accessibility :

  • The parent compound N-(4-(pinacol boronate)phenyl)acetamide () achieves 93% yield via Ir-catalyzed C-H borylation, highlighting efficiency for para-selective functionalization. In contrast, N-(tert-butylphenyl)acetamide () shows a low 43% yield due to steric challenges.
  • The target compound’s discontinuation () may reflect synthetic or stability issues compared to analogs like the N-isopropyl variant (), which is commercially available.

Structural Modifications and Properties :

  • Fluorine substitution () improves metabolic stability, critical for drug candidates.
  • Biphenyl analogs () demonstrate expanded π-conjugation for applications in materials science and tubulin inhibition.
  • N-Benzyl derivatives () exhibit high melting points (~200°C), suggesting strong crystalline packing.

Applications :

  • Cross-coupling utility : Pinacol boronate esters are pivotal in Suzuki reactions ().
  • Biological activity : Boron-containing acetamides are explored as tubulin inhibitors () and kinase modulators.

Biological Activity

N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₂₆BNO₄
  • Molecular Weight : 305.22 g/mol
  • CAS Number : Not specified in the sources but can be derived from the structural components.

The presence of the boron-containing dioxaborolane moiety is significant as it often enhances the biological activity of compounds through unique interaction mechanisms.

The biological activity of this compound is hypothesized to involve several key mechanisms:

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors. The dioxaborolane group may facilitate binding to ATP-binding sites in kinases, disrupting their activity and leading to downstream effects on cell signaling pathways .
  • Interaction with Cellular Components : The compound may interact with various cellular targets due to its lipophilic nature and ability to form hydrogen bonds with proteins .

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer properties by inhibiting specific kinases involved in tumor growth. For instance:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have demonstrated low nanomolar IC50 values against various cancer cell lines . The incorporation of the dioxaborolane moiety may enhance selectivity and potency.

2. Antiparasitic Activity

Studies on related compounds have shown potential antiparasitic effects. The modifications in structure can significantly influence activity against parasites by altering solubility and metabolic stability:

CompoundEC50 (μM)Activity Type
10a0.025Antiparasitic
10f0.577Decreased Activity

This table illustrates how structural changes can lead to variations in biological potency .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Kinase Inhibitors : A study evaluated a series of kinase inhibitors that included boron-containing compounds. Results indicated that these compounds effectively inhibited tumor growth in preclinical models, suggesting a strong correlation between structure and biological efficacy .
  • Antiparasitic Evaluation : Another study focused on optimizing compounds for antiparasitic activity. Results showed that specific modifications led to improved potency against resistant strains of parasites, underscoring the importance of structural diversity in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(dppf)Cl₂) and aryl halide precursors. Key steps include:

  • Substrate Preparation : Start with N-(2-bromophenyl)acetamide derivatives and functionalize with boronate esters .
  • Reaction Conditions : Use K₂CO₃ as a base in a THF/H₂O (5:1) solvent system at 80°C under N₂ for 5 hours .
  • Purification : Column chromatography with EA/hexane gradients yields pure products (reported yields: 59–86%) .
    • Data Table :
PrecursorCatalystSolventTemp (°C)Yield (%)Reference
2-bromoacetamidePd(dppf)Cl₂THF/H₂O8059–86

Q. How is the compound characterized structurally and spectroscopically?

  • Methodological Answer :

  • NMR Analysis : ¹H and ¹³C NMR confirm the presence of boronate ester (δ ~1.3 ppm for methyl groups) and acetamide (δ ~2.1 ppm for acetyl) .
  • X-Ray Diffraction : Single-crystal studies (e.g., Bruker AXS diffractometer) resolve bond angles and confirm meta/para substitution patterns .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₇H₂₆BNO₃: calc. 303.20; found 303.21) .

Advanced Research Questions

Q. How can regioselectivity be controlled during C–H borylation of acetamide derivatives?

  • Methodological Answer :

  • Ligand Design : Anionic ligands (e.g., trifluoroacetamide) promote meta-selectivity by stabilizing transition states .
  • Substrate Effects : Electron-withdrawing groups (e.g., -CF₃) enhance para-substitution due to electronic directing .
  • Experimental Optimization : Screen ligands (e.g., dppf vs. XPhos) and solvent polarity to tune selectivity .
    • Data Table :
Substitution PatternLigandSolventSelectivity (%)Reference
metaTrifluoroacetamideDioxane78
paraXPhosToluene92

Q. How do discrepancies in reaction yields arise when varying catalysts or ligands?

  • Methodological Answer :

  • Catalyst Poisoning : Bulky ligands (e.g., dppf) may hinder substrate access, reducing efficiency in sterically hindered systems .
  • Base Sensitivity : Strong bases (e.g., K₂CO₃ vs. Cs₂CO₃) affect boronate ester stability, altering yields by 10–15% .
  • Case Study : Pd(OAc)₂ with SPhos ligand increases yields to 86% for para-substituted derivatives vs. 59% with Pd(dppf)Cl₂ .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of bromoacetamide precursors, forming Pd(II) intermediates .
  • Transmetallation : Boronate esters transfer the aryl group to Pd, facilitated by base-mediated B–O bond cleavage .
  • Reductive Elimination : Pd releases the coupled product (e.g., biaryl acetamide), regenerating the catalyst .

Q. How do substituents on the phenyl ring influence downstream applications?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility for biological assays but reduce Suzuki coupling efficiency .
  • Electron-Withdrawing Groups (e.g., -CF₃) : Improve stability in medicinal chemistry but require harsher reaction conditions .
  • Case Study : Trifluoromethyl-substituted derivatives show 3× higher antimicrobial activity vs. unsubstituted analogs .

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